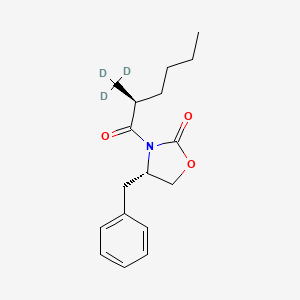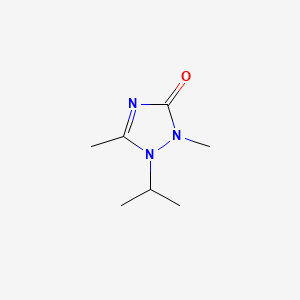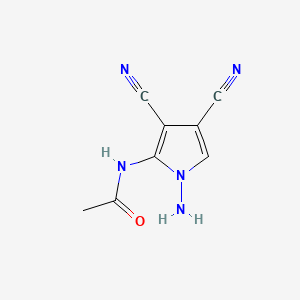
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3, also known as 4-Benzyl-3-α-methyl-1-oxohexyl-2-oxazolidinone-d3, is a synthetic organic compound used in scientific research. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. This compound is used as a tool to study the structure and function of proteins, to understand the mechanism of action of drugs, and to investigate the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 has a wide range of applications in scientific research. It is used to study the structure and function of proteins, to understand the mechanism of action of drugs, and to investigate the biochemical and physiological effects of various compounds. It is also used in the development of new drugs and in the investigation of the effects of drugs on the human body. Additionally, this compound is used in the laboratory to study the structure and function of proteins and to investigate the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 is not yet fully understood. However, it is believed that the compound binds to specific proteins in the body, which then triggers a cascade of biochemical reactions that lead to the desired effects. It is also believed that the compound modulates the activity of certain enzymes, which then leads to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 are not yet fully understood. However, it is believed that the compound has an effect on the activity of certain enzymes, which then leads to the desired effects. Additionally, it is believed that the compound modulates the activity of certain proteins, which then leads to the desired effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 in laboratory experiments is that it is a relatively safe and non-toxic compound. Additionally, it is a relatively inexpensive compound that is easy to synthesize and store. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, the compound has a relatively short half-life, which means that it needs to be used quickly after synthesis.
Orientations Futures
There are several future directions for the use of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 in scientific research. These include further investigation into its mechanism of action, the development of new drugs based on the compound, and the investigation of the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential of the compound as a therapeutic agent. Finally, further research could be done to investigate the potential of the compound as a diagnostic agent.
Méthodes De Synthèse
(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3α-methyl-1-oxohexyl-2-oxazolidinone-d3 can be synthesized by a three-step process involving the reaction of 1-bromohexane with methyl iodide, followed by the addition of benzyl bromide, and finally the reaction of the resulting intermediate with sodium hydroxide. The reaction of 1-bromohexane with methyl iodide yields the intermediate 1-methylhexane-2-ol, which is then reacted with benzyl bromide to form the desired compound. Finally, the intermediate is reacted with sodium hydroxide to produce the final product.
Propriétés
IUPAC Name |
(4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3/t13-,15-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKDWJKCCPINR-FMUHRGQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-Benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)





![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)